2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine is a complex organic compound that has attracted attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a sulfonyl group and a morpholine ring, which contributes to its diverse chemical reactivity and pharmacological properties.
This compound can be classified as a heterocyclic organic compound, specifically within the category of imidazopyridines. It is characterized by its sulfonamide functionality, which is often associated with biological activity. The molecular formula for this compound is with a molecular weight of 385.5 g/mol. The IUPAC name reflects its structural complexity: 2,6-dimethyl-4-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine.
The synthesis of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine typically involves several key steps:
These synthetic routes ensure that the desired compound is produced with high purity and yield.
The molecular structure of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine can be represented using various chemical notation systems:
InChI=1S/C20H23N3O3S/c1-14-7-8-22-13-19(21-20(22)9-14)17-5-4-6-18(10-17)27(24,25)23-11-15(2)26-16(3)12-23/h4-10,13,15-16H,11-12H2,1-3H3
FCYSZHGNKHYYTD-UHFFFAOYSA-N
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC(=CC4=N3)C
The structure features multiple functional groups that contribute to its chemical behavior and potential interactions in biological systems.
The compound undergoes various types of chemical reactions:
The following reagents are typically used in the reactions involving this compound:
Reaction Type | Reagents Used |
---|---|
Oxidation | Hydrogen peroxide, potassium permanganate |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Halogenated reagents, bases like sodium hydroxide |
The mechanism of action for 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine is not fully elucidated but involves interactions at the molecular level with biological targets. Its structural components suggest potential interactions with enzymes or receptors involved in various biochemical pathways. For instance, the sulfonamide group may participate in hydrogen bonding or ionic interactions with target proteins.
The physical properties of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine include:
The chemical properties are characterized by its reactivity due to functional groups present:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 385.5 g/mol |
Solubility | Soluble in organic solvents; solubility in water may vary |
This compound has numerous applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1